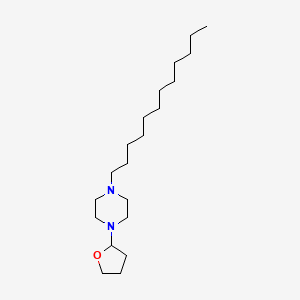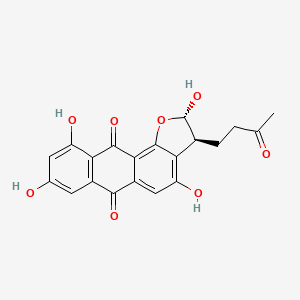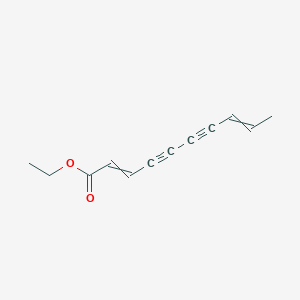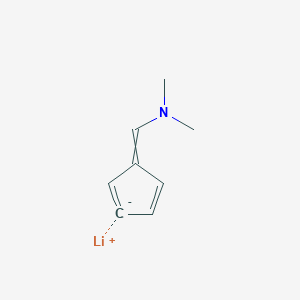
lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine is a chemical compound that features a lithium atom bonded to a cyclopentadienylidene ring and a dimethylmethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine typically involves the reaction of cyclopentadiene with N,N-dimethylmethanamine in the presence of a lithium reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions. The product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions often require anhydrous conditions and low temperatures.
Substitution: Substitution reactions may involve halogens, alkylating agents, or nucleophiles. Conditions vary depending on the specific reaction but often include solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction could produce cyclopentadiene derivatives. Substitution reactions can result in a wide range of products, including halogenated or alkylated compounds.
Aplicaciones Científicas De Investigación
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and as a precursor in the synthesis of organometallic complexes.
Biology: It may be explored for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it valuable in materials science, particularly in the development of novel polymers and catalysts.
Mecanismo De Acción
The mechanism of action of lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The cyclopentadienylidene ring can participate in π-π interactions, while the dimethylmethanamine group may engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienyllithium: A related compound with a similar cyclopentadienyl ring but without the dimethylmethanamine group.
Cyclopentadienone derivatives: Compounds with a cyclopentadienone ring structure, often used in similar applications.
N,N-Dimethylmethanamine derivatives: Compounds featuring the dimethylmethanamine group, which may exhibit similar reactivity.
Uniqueness
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine is unique due to the combination of the cyclopentadienylidene ring and the dimethylmethanamine group This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components
Propiedades
Número CAS |
113611-82-8 |
|---|---|
Fórmula molecular |
C8H10LiN |
Peso molecular |
127.1 g/mol |
Nombre IUPAC |
lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H10N.Li/c1-9(2)7-8-5-3-4-6-8;/h3,5-7H,1-2H3;/q-1;+1 |
Clave InChI |
PXJZZOZLSSBXNE-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CN(C)C=C1C=C[C-]=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


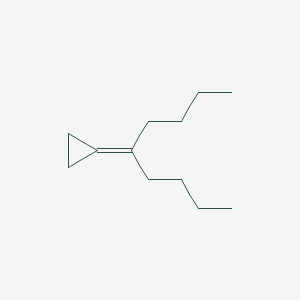
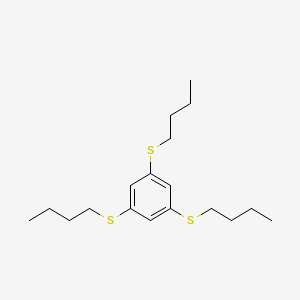
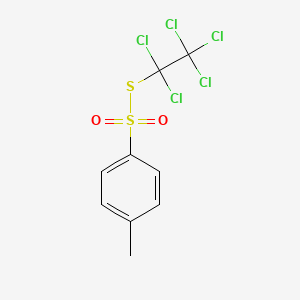
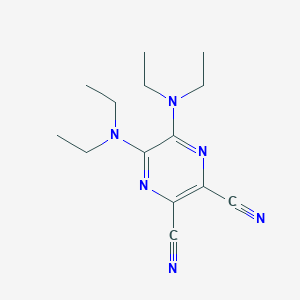
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
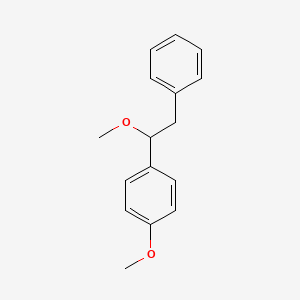
![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
